
N-cyclohexyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission.
Scientific Research Applications
Synthesis and Characterization
N-cyclohexyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and related compounds have been synthesized and characterized, exploring their potential in various scientific research areas. For instance, the study on the synthesis and characterization of similar compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) highlights the importance of accurate identification and the potential for mislabeling in research chemicals. This work underlines the necessity for precise synthesis routes and analytical characterization to support the correct identification of such compounds for scientific research applications (McLaughlin et al., 2016).
Pharmacokinetic Properties
Another significant area of application for these compounds is in understanding their pharmacokinetic properties, which are essential for developing potential therapeutic agents. The study on the development of fluorine-18-labeled 5-HT1A antagonists, involving the synthesis of fluorinated derivatives of WAY 100635, provides insights into the biological properties of such compounds in rats, including brain clearance and blood radioactivity half-lives. This research is critical for designing compounds with desirable pharmacokinetic profiles for medical applications (Lang et al., 1999).
Anticancer Activity
The synthesis and cytotoxic evaluation of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues have shown promising cytotoxicity against breast cancer cell lines, indicating the potential of these compounds as anticancer agents. Such studies contribute to the understanding of structure-activity relationships and the development of new therapeutic options for cancer treatment (Ahsan et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, starting from compounds with similar structures, has revealed potent antibacterial agents. This line of research is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Hafez et al., 2015).
Material Science Applications
In material science, the synthesis and properties of aromatic polyamides containing the cyclohexane structure have been explored, providing valuable information for developing new materials with specific mechanical and thermal properties. This research can lead to innovations in various industries, including aerospace, automotive, and electronics (Hsiao et al., 1999).
properties
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-12-25-17-13-23(16-10-8-14(20)9-11-16)22-18(17)19(24)21-15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSGDYTAOHTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

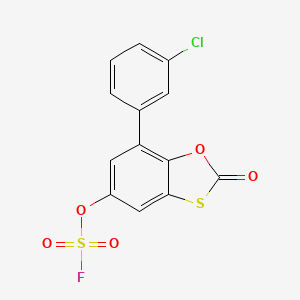
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide](/img/structure/B2452995.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2452996.png)

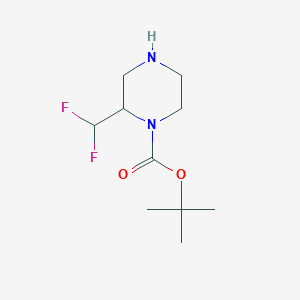
![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)
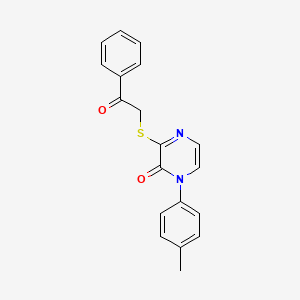
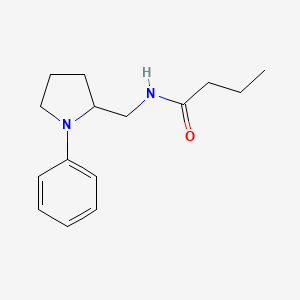

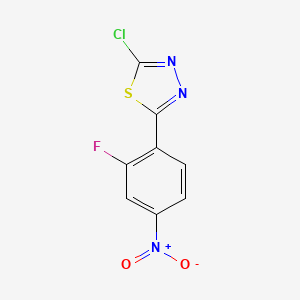
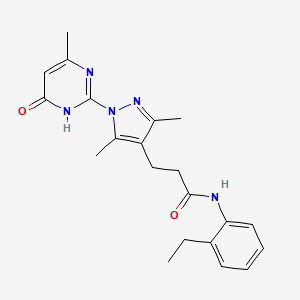
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)